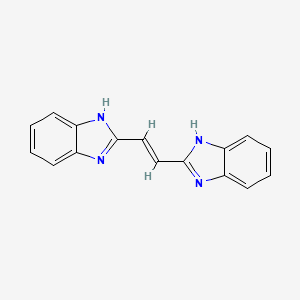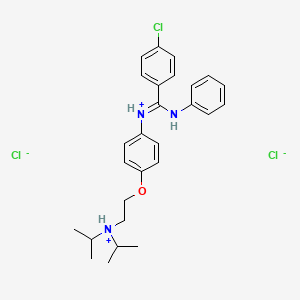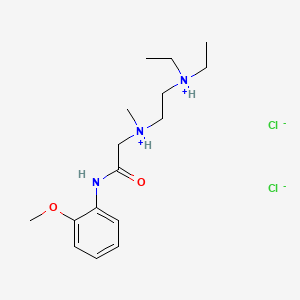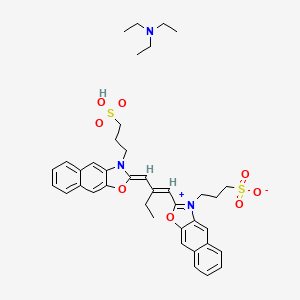
3,3'-Disulfopropyl-5,6,5',6'-dibenz-9-ethyloxacarbocyanine triethylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3,3’-Disulfopropyl-5,6,5’,6’-dibenz-9-ethyloxacarbocyanine triethylammonium salt involves several steps. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product . Industrial production methods involve scaling up these reactions while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
3,3’-Disulfopropyl-5,6,5’,6’-dibenz-9-ethyloxacarbocyanine triethylammonium salt undergoes various chemical reactions, including:
Scientific Research Applications
3,3’-Disulfopropyl-5,6,5’,6’-dibenz-9-ethyloxacarbocyanine triethylammonium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,3’-Disulfopropyl-5,6,5’,6’-dibenz-9-ethyloxacarbocyanine triethylammonium salt involves its ability to interact with specific molecular targets. The compound binds to certain biomolecules, leading to changes in their fluorescence properties . This interaction is often mediated through non-covalent binding, such as hydrogen bonding or van der Waals forces .
Comparison with Similar Compounds
3,3’-Disulfopropyl-5,6,5’,6’-dibenz-9-ethyloxacarbocyanine triethylammonium salt can be compared with other similar compounds, such as:
3,3’-Disulfopropyl-5,5’-diphenyl-9-ethyloxacarbocyanine triethylammonium salt: This compound has a similar structure but with diphenyl groups instead of dibenz groups.
3,3’-Disulfopropyl-5,5’-dichloro-9-ethylthiacarbocyanine triethylammonium salt: This compound contains dichloro and thiacarbocyanine groups, making it distinct in its chemical properties.
The uniqueness of 3,3’-Disulfopropyl-5,6,5’,6’-dibenz-9-ethyloxacarbocyanine triethylammonium salt lies in its specific structural features and its applications in fluorescence-based techniques .
Properties
Molecular Formula |
C39H47N3O8S2 |
|---|---|
Molecular Weight |
749.9 g/mol |
IUPAC Name |
N,N-diethylethanamine;3-[2-[(E)-2-[(Z)-[3-(3-sulfopropyl)benzo[f][1,3]benzoxazol-2-ylidene]methyl]but-1-enyl]benzo[f][1,3]benzoxazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C33H32N2O8S2.C6H15N/c1-2-23(17-32-34(13-7-15-44(36,37)38)28-19-24-9-3-5-11-26(24)21-30(28)42-32)18-33-35(14-8-16-45(39,40)41)29-20-25-10-4-6-12-27(25)22-31(29)43-33;1-4-7(5-2)6-3/h3-6,9-12,17-22H,2,7-8,13-16H2,1H3,(H-,36,37,38,39,40,41);4-6H2,1-3H3 |
InChI Key |
WRVGURKARDSWNT-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=CC3=CC=CC=C3C=C2O1)CCCS(=O)(=O)[O-])/C=C\4/N(C5=CC6=CC=CC=C6C=C5O4)CCCS(=O)(=O)O.CCN(CC)CC |
Canonical SMILES |
CCC(=CC1=[N+](C2=CC3=CC=CC=C3C=C2O1)CCCS(=O)(=O)[O-])C=C4N(C5=CC6=CC=CC=C6C=C5O4)CCCS(=O)(=O)O.CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


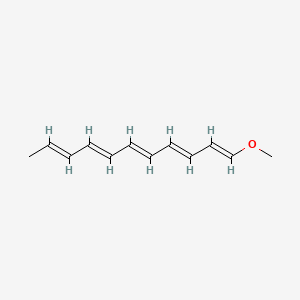

![N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate](/img/structure/B13777995.png)
![Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-](/img/structure/B13777999.png)


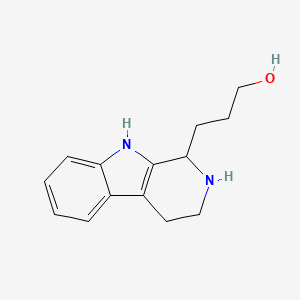
![2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-](/img/structure/B13778011.png)

![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)

